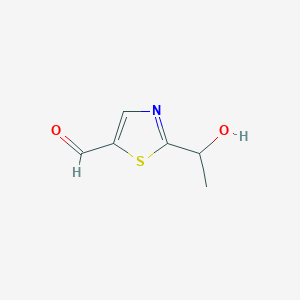
2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as esterification, reaction with ethylene oxide, or other methods1. However, the specific synthesis pathway for “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on various factors and may require specialized knowledge in organic chemistry.Chemical Reactions Analysis
The chemical reactions involving “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on its specific chemical structure and the conditions under which the reactions are carried out. For instance, the hydroxyethyl group might undergo reactions typical for alcohols, such as esterification or oxidation.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on its specific chemical structure. For instance, Hydroxyethyl compounds are typically colorless viscous liquids that are completely miscible with water and ethanol1.Scientific Research Applications
-
Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate
- Application Summary : This compound is a key intermediate to chiral organoselenanes and organotelluranes . It’s used in the enzymatic kinetic resolution via lipase-catalyzed transesterification reaction .
- Methods of Application : The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
- Results : The enzymatic process showed excellent enantioselectivity (E > 200). ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .
-
Interactions between Hydroxyl-Functionalized Ionic Liquid and Water/Methanol/Dimethyl Sulfoxide
- Application Summary : This study investigates the interactions of 1-(2-hydroxyethyl)-3-methylimidazolium-based ionic liquids with water, methanol, and dimethyl sulfoxide .
- Methods of Application : Density functional calculations were used to investigate these interactions .
- Results : The cosolvent molecules interact with the anion and cation of each ionic liquid through different atoms, i.e., H and O atoms, respectively .
-
- Application Summary : This compound is used in 3D printing as it cures quickly at room temperature when exposed to UV light in the presence of photoinitiators. It may be used as a monomeric matrix in which 40nm silica particles are suspended for 3D glass printing .
- Methods of Application : The compound is mixed with photoinitiators and exposed to UV light to cure .
- Results : The resulting material is used in 3D printing applications .
-
- Application Summary : The most common use for the material is to be copolymerized with other acrylate and methacrylate monomers to make emulsion and other polymers including hydrogels .
- Methods of Application : The material is mixed with other monomers and polymerized .
- Results : The resulting polymers are used in various applications .
-
- Application Summary : Hydroxyethyl cellulose is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products .
- Methods of Application : The compound is mixed with other ingredients to form gels or thick solutions .
- Results : The resulting products are used in various household and cosmetic applications .
-
- Application Summary : This compound is used in 3D printing as it cures quickly at room temperature when exposed to UV light in the presence of photoinitiators. It may be used as a monomeric matrix in which 40nm silica particles are suspended for 3D glass printing .
- Methods of Application : The compound is mixed with photoinitiators and exposed to UV light to cure .
- Results : The resulting material is used in 3D printing applications .
-
- Application Summary : The most common use for the material is to be copolymerized with other acrylate and methacrylate monomers to make emulsion and other polymers including hydrogels .
- Methods of Application : The material is mixed with other monomers and polymerized .
- Results : The resulting polymers are used in various applications .
-
- Application Summary : Hydroxyethyl cellulose is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products .
- Methods of Application : The compound is mixed with other ingredients to form gels or thick solutions .
- Results : The resulting products are used in various household and cosmetic applications .
Safety And Hazards
The safety and hazards associated with “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on its specific chemical structure and how it’s used. Proper handling and disposal procedures should be followed to ensure safety.
Future Directions
The future directions for research on “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on its potential applications. It could be interesting to explore its potential uses in various fields such as medicine, materials science, or chemical synthesis.
Please consult with a professional chemist or a relevant expert for more accurate and specific information. This information is based on general chemical principles and might not directly apply to “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde”.
properties
IUPAC Name |
2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNOGKBIVRRYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)


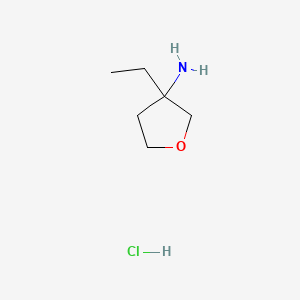
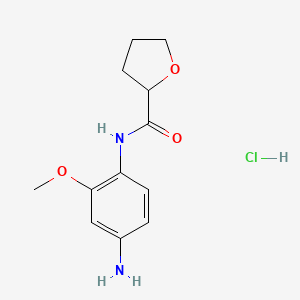
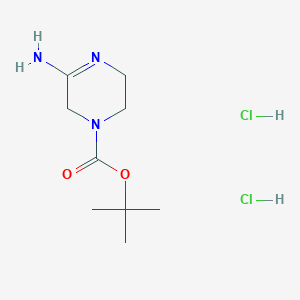
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
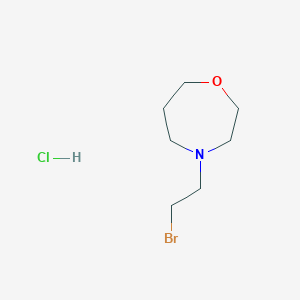
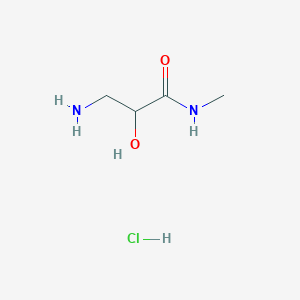

![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)
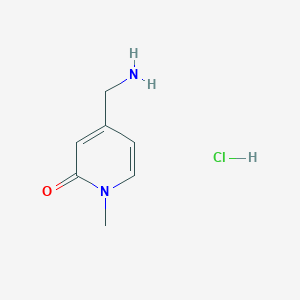

![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)